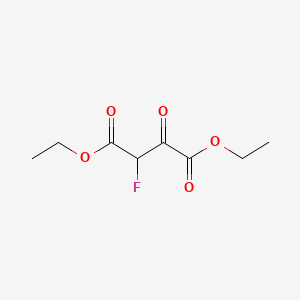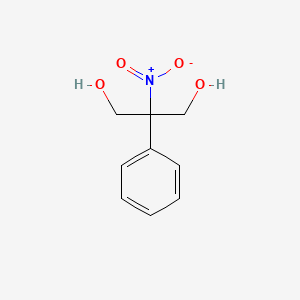
4-(Thiophène-2-ylméthyl)morpholine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several of the provided papers. For instance, derivatives of morpholine with a 1,3-thiazol-2-yl group have been synthesized and identified as potent inhibitors of phosphoinositide 3-kinase, with in vivo profiling demonstrating their utility in xenograft models of tumor growth . Another study synthesized 4-substituted derivatives of morpholine using the Mannich reaction, confirming their structures with IR and 1H-NMR spectra . Similarly, a compound with a 4-fluorophenyl oxadiazole moiety linked to a morpholine ring was synthesized and characterized by NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . These studies indicate that the synthesis of morpholine derivatives often involves multi-step reactions including condensation, chlorination, and nucleophilic substitution, with the final products being characterized by a variety of spectroscopic techniques.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using X-ray crystallography, as seen in the synthesis of a 4-fluorophenyl oxadiazole morpholine derivative . The crystal structure analysis provides detailed information about the lattice parameters and the molecular conformation within the crystal. In another study, the crystal structure of a morpholine derivative was analyzed, revealing the dihedral angles between different moieties and confirming the compound's conformation . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its biological activity.
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions, as evidenced by the synthesis of different compounds. For example, the cross-recyclization of thiopyran derivatives with morpholine leads to the formation of various substituted quinoline carbonitriles . The reactivity of the morpholine ring allows it to be functionalized with different substituents, enabling the creation of a diverse array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. For instance, the vibrational frequencies and chemical shift values of a morpholine derivative were calculated using density functional methods, providing insights into the types of molecular motions and the electronic environment of the molecule . The crystal structure analysis also contributes to understanding the physical properties, such as the compound's density and melting point . The biological evaluation of these compounds, such as their molluscicidal activity, is also a reflection of their chemical properties .
Applications De Recherche Scientifique
Chimie médicinale : Propriétés anticancéreuses
Les dérivés du thiophène, y compris ceux contenant des groupes morpholine, ont été étudiés pour leurs propriétés anticancéreuses potentielles. La présence du cycle thiophène peut contribuer à l'inhibition de la croissance et de la prolifération des cellules cancéreuses. Des recherches ont montré que certains composés du thiophène présentent une activité contre une variété de lignées cellulaires cancéreuses, ce qui en fait des candidats prometteurs pour le développement de médicaments et les stratégies thérapeutiques .
Applications anti-inflammatoires
Les effets anti-inflammatoires des dérivés du thiophène sont bien documentés. Ces composés peuvent moduler les voies inflammatoires, conduisant potentiellement à de nouveaux traitements pour les maladies inflammatoires chroniques. La partie morpholine peut améliorer la solubilité et la biodisponibilité de ces composés, améliorant ainsi leur potentiel thérapeutique .
Activité antimicrobienne
Les composés du thiophène ont montré une activité antimicrobienne significative, ce qui est crucial dans la lutte contre les bactéries résistantes aux antibiotiques. La diversité structurelle des dérivés du thiophène permet de cibler diverses souches microbiennes, et l'incorporation de la morpholine pourrait encore optimiser ces propriétés pour une utilisation dans les médicaments antimicrobiens .
Science des matériaux : Semi-conducteurs organiques
Dans le domaine de la science des matériaux, les molécules à base de thiophène jouent un rôle essentiel dans le développement de semi-conducteurs organiques. Ces composés sont utilisés dans les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED). L'ajout d'un groupe morpholine peut influencer les propriétés électroniques et la stabilité de ces matériaux semi-conducteurs .
Inhibition de la corrosion
Les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion dans les applications industrielles. Ils forment des couches protectrices sur les surfaces métalliques, empêchant les dommages oxydatifs et prolongeant la durée de vie de divers composants métalliques. Le groupe morpholine pourrait potentiellement améliorer l'affinité de liaison de ces inhibiteurs aux surfaces métalliques .
Agents anesthésiques
Certains dérivés du thiophène sont utilisés comme agents anesthésiques en raison de leur capacité à bloquer les canaux sodium dépendants du voltage. Par exemple, l'articaïne, qui contient un cycle thiophène, est utilisée comme anesthésique dentaire en Europe. Le groupe morpholine peut contribuer aux propriétés pharmacocinétiques de ces composés anesthésiques .
Mécanisme D'action
Target of Action
4-(Thiophen-2-ylmethyl)morpholine is a chemical compound that belongs to the family of morpholine derivatives They have shown a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
. These interactions can lead to a variety of biological effects.
Pharmacokinetics
, which could influence its bioavailability and pharmacokinetic properties.
Action Environment
, indicating that temperature could be an important environmental factor influencing its stability.
Safety and Hazards
Orientations Futures
Thiophene-based compounds, including “4-(Thiophen-2-ylmethyl)morpholine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and applications of these compounds.
Propriétés
IUPAC Name |
4-(thiophen-2-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-2-9(12-7-1)8-10-3-5-11-6-4-10/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUURQTRNCPVWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286794 | |
| Record name | 4-(thiophen-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338454-48-1 | |
| Record name | 4-(thiophen-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




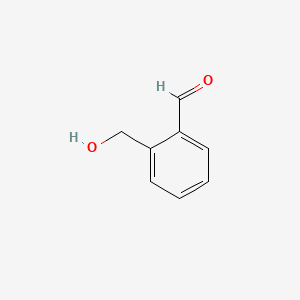


![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)
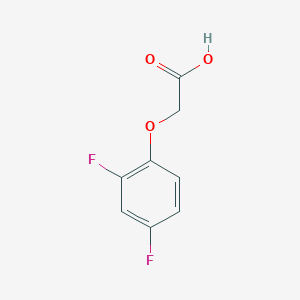
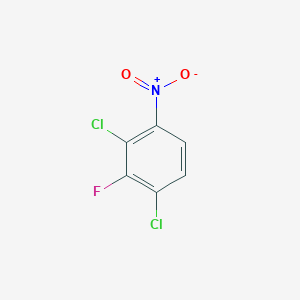
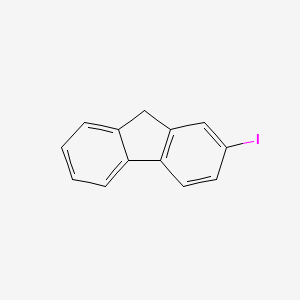
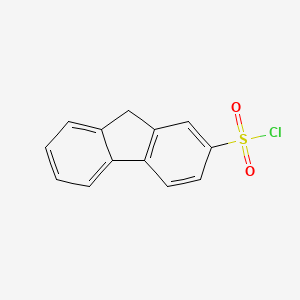
![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)
